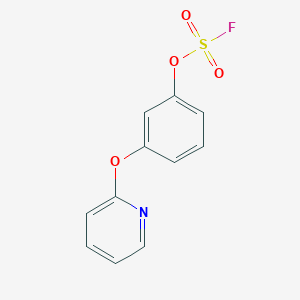
2-(3-Fluorosulfonyloxyphenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Fluorosulfonyloxyphenoxy)pyridine” is a chemical compound that belongs to the class of pyridines . Pyridines are nitrogen-bearing heterocycles that are used as precursors for synthesizing target pharmaceuticals and agrochemicals . They are also key solvents and reagents .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions such as the Knoevenagel Condensation . A second key intermediate in the synthesis process is an ester enamine, which is produced by condensation of the second equivalent of the β-ketoester with ammonia . Various methods of synthesizing pyridine derivatives have been reported .Molecular Structure Analysis
Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to benzene except that one of the carbon−hydrogen ring sets has been replaced by a nitrogen atom .Chemical Reactions Analysis
Pyridine compounds undergo various chemical reactions. For instance, pyridine resists alkali (base) treatment up to 100 ºC but at 300 ºC it is transformed into 2-pyridone . Pyridine also reacts with different nucleophiles .Physical And Chemical Properties Analysis
Pyridine compounds exhibit a wide range of physical and chemical properties . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-4-9(8-10)16-11-6-1-2-7-13-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCNKZAQWIMECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorosulfonyloxyphenoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B2616008.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2616012.png)
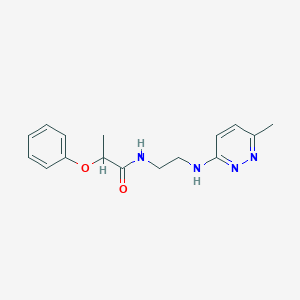
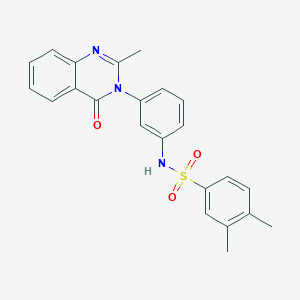
![1-[3-(4-ethylphenoxy)pyrazin-2-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2616016.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)
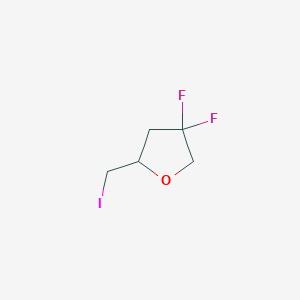
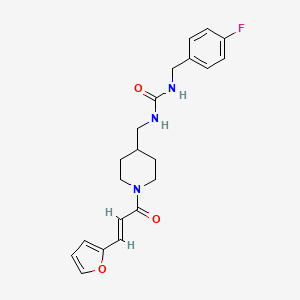
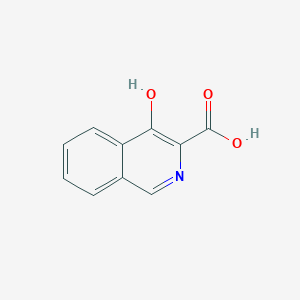
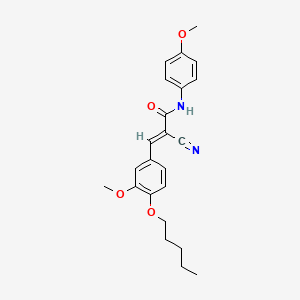
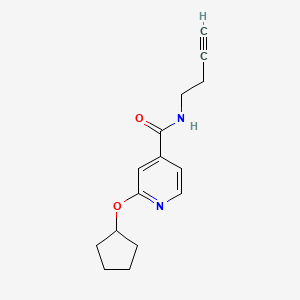
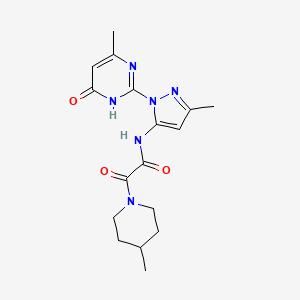
![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)